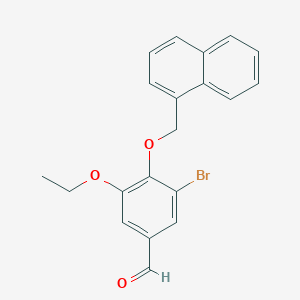

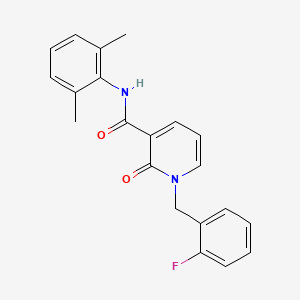

3-Bromo-5-ethoxy-4-(naphthalen-1-ylmethoxy)benzaldehyde

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Molecular Structure Analysis

The molecular structure of a compound describes the arrangement of atoms within the molecule. For “3-Bromo-5-ethoxy-4-hydroxybenzaldehyde”, the molecular formula is C9H9BrO3 . The InChI Code is 1S/C9H9BrO3/c1-2-13-8-4-6(5-11)3-7(10)9(8)12/h3-5,12H,2H2,1H3 .Physical And Chemical Properties Analysis

The physical and chemical properties of “3-Bromo-5-ethoxy-4-hydroxybenzaldehyde” include a density of 1.6±0.1 g/cm3, boiling point of 303.8±37.0 °C at 760 mmHg, vapour pressure of 0.0±0.7 mmHg at 25°C, enthalpy of vaporization of 56.6±3.0 kJ/mol, flash point of 137.5±26.5 °C, index of refraction of 1.606, molar refractivity of 53.9±0.3 cm3 .Wissenschaftliche Forschungsanwendungen

Synthesis of Polycyclic Aromatic Hydrocarbons

3-Bromo-5-ethoxy-4-(naphthalen-1-ylmethoxy)benzaldehyde plays a crucial role in the synthesis of a wide variety of angularly fused polycyclic aromatic hydrocarbons (PAHs) and their derivatives. Through a series of palladium-catalyzed cross-coupling reactions, olefination, and cycloisomerization processes, researchers have developed methodologies for creating benzo[c]phenanthrene analogues and various oxidized derivatives. This approach facilitates the exploration of PAHs' chemical properties and potential applications in materials science and organic electronics (Thomson et al., 2015).

Electronic Coupling in Organic Systems

The chemical serves as a fundamental building block in studying electronic interactions within organic mixed-valence systems. Investigations into compounds bridged by aromatic units like benzene, naphthalene, and anthracene have unveiled insights into the electronic communication across these molecules. Understanding these interactions is pivotal for the development of advanced molecular electronics and materials with tailored electronic properties (Lambert et al., 2005).

Environmental Biodegradation

In the realm of environmental science, derivatives of naphthalene, a structural component of this compound, have been studied for their biodegradation potential. Naphthalene dioxygenase, an enzyme from certain Pseudomonas strains, has shown capability in oxidizing naphthalene derivatives, offering a pathway for the bioremediation of aromatic hydrocarbon pollutants (Lee & Gibson, 1996).

Synthesis of Resorcinols and Bioactive Molecules

The compound is instrumental in synthetic organic chemistry, especially in generating bioactive molecules. For example, reactions involving the use of naphthalene as a catalytic agent have led to the efficient synthesis of substituted resorcinols, which are crucial in developing pharmaceuticals and other bioactive compounds. This showcases the compound's versatility in facilitating complex synthetic transformations (Alonso et al., 1997).

Novel Syntheses of Heteroaromatic Compounds

Finally, this compound contributes to the novel synthesis of heteroaromatic compounds, including naphthols and isocoumarins. Through Jones reagent-promoted cascade reactions, researchers have developed tunable syntheses for these compounds, broadening the scope of synthetic strategies for constructing complex aromatic systems with potential applications in medicinal chemistry and material science (He et al., 2013).

Safety and Hazards

Eigenschaften

IUPAC Name |

3-bromo-5-ethoxy-4-(naphthalen-1-ylmethoxy)benzaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17BrO3/c1-2-23-19-11-14(12-22)10-18(21)20(19)24-13-16-8-5-7-15-6-3-4-9-17(15)16/h3-12H,2,13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKAKPLHQPGPCRW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C(=CC(=C1)C=O)Br)OCC2=CC=CC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17BrO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-chloro-4-methylphenyl)-3-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide](/img/structure/B2966261.png)

![2-Methyl-2-[5-(trifluoromethyl)thiophen-3-yl]oxirane](/img/structure/B2966263.png)

![N-[1-(1,3-Benzoxazol-2-yl)piperidin-4-yl]cyclopropanesulfonamide](/img/structure/B2966265.png)

![Benzo[d][1,3]dioxol-5-yl(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)methanone](/img/structure/B2966267.png)

![2-[(2,5-Dichlorobenzoyl)amino]-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2966269.png)

![N-(2-((4-methoxyphenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2966273.png)

![9-(2,4-dimethoxyphenyl)-3-(2-methoxyethyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2966278.png)

![9-benzyl-3-isobutyl-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2966283.png)